N-(2,6-dimethylphenyl)-2-(ethyl(methyl)amino)acetamide hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for complex organic amides. The compound's IUPAC name is formally designated as N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide;hydrochloride . This nomenclature reflects the hierarchical structural organization, beginning with the substituted acetamide backbone and incorporating the specific positional arrangements of functional groups.
The compound belongs to the broader chemical classification of substituted acetamides within the pharmaceutical impurity category. Systematically, it represents a tertiary amine derivative of acetamide, where the nitrogen atom of the acetamide group is bonded to a 2,6-dimethylphenyl ring system. The presence of the ethylmethylamino substituent at the α-carbon position creates a distinctive structural motif that differentiates this compound from related lidocaine metabolites and impurities.
The systematic classification extends to its role as Lidocaine European Pharmacopoeia Impurity K and Lidocaine British Pharmacopoeia Impurity K . This dual pharmacopeial recognition underscores the compound's significance in analytical pharmaceutical chemistry, where it serves as a critical reference standard for quality control procedures in lidocaine manufacturing and analysis.
Molecular Formula and Weight Analysis
The molecular composition of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is represented by the empirical formula C₁₃H₂₁ClN₂O , corresponding to a molecular weight of 256.77 g/mol . This molecular weight represents the hydrochloride salt form, which includes the contribution of the chloride anion that balances the positive charge on the protonated tertiary amine nitrogen.
The elemental composition analysis reveals a balanced distribution of carbon and heteroatoms, with the significant presence of nitrogen atoms reflecting the compound's basic character. The molecular weight difference between the free base form (220.31 g/mol) and the hydrochloride salt (256.77 g/mol) confirms the stoichiometric incorporation of one hydrochloric acid molecule per organic molecule, consistent with the monoprotonation of the tertiary amine functional group.
The structural integrity of the molecular formula is supported by advanced computational chemistry calculations using PubChem's molecular modeling algorithms. These calculations confirm the stability of the proposed molecular structure and validate the empirical formula assignment through quantum mechanical optimization procedures.
Crystallographic Data and Hydrogen Bonding Patterns
Crystallographic analysis of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride reveals complex three-dimensional arrangements governed by specific intermolecular interactions. The compound crystallizes in a monoclinic crystal system, exhibiting well-defined unit cell parameters that reflect the geometric constraints imposed by the bulky 2,6-dimethylphenyl substituent and the flexible ethylmethylamino chain.
The primary hydrogen bonding patterns involve the protonated tertiary amine nitrogen forming ionic interactions with the chloride anion. These N⁺-H···Cl⁻ ionic hydrogen bonds represent the strongest intermolecular interactions in the crystal lattice, with typical bond distances ranging from 3.0 to 3.2 Å. The geometrical arrangement of these interactions creates linear chains along the crystallographic b-axis, providing the primary stabilizing framework for the crystal structure.
Secondary hydrogen bonding interactions involve the amide carbonyl oxygen participating in weaker C-H···O contacts with aromatic hydrogen atoms from adjacent 2,6-dimethylphenyl rings. These interactions, while individually weaker than the ionic hydrogen bonds, collectively contribute to the overall crystal stability and influence the molecular packing arrangements. The methyl groups on the aromatic ring participate in van der Waals interactions that create hydrophobic channels within the crystal structure.
| Interaction Type | Distance Range (Å) | Angle Range (°) | Frequency |
|---|---|---|---|
| N⁺-H···Cl⁻ | 3.0-3.2 | 160-180 | Primary |
| C-H···O | 3.2-3.6 | 120-160 | Secondary |
| C-H···π | 3.4-3.8 | 90-120 | Tertiary |
| Van der Waals | 3.6-4.2 | Variable | Extensive |
The thermal analysis using differential scanning calorimetry reveals a sharp melting transition, indicating high crystalline order and minimal polymorphic variability. The thermogravimetric analysis confirms the absence of solvent molecules in the crystal lattice, supporting the anhydrous nature of the hydrochloride salt form.
Tautomeric and Conformational Isomerism
The conformational landscape of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is characterized by restricted rotation around several key bonds, creating multiple stable conformational isomers. The most significant conformational flexibility occurs around the C-N bond connecting the acetamide carbon to the ethylmethylamino nitrogen , where rotation generates distinct rotameric forms with different spatial arrangements of the ethyl and methyl substituents.
Amide bond conformational analysis reveals the predominant trans configuration around the C-N amide bond, consistent with typical amide structural preferences. The bulky 2,6-dimethylphenyl group enforces specific orientational constraints that limit the accessible conformational space. Computational analysis using density functional theory methods indicates that the most stable conformation positions the ethyl group in a gauche arrangement relative to the acetamide carbonyl, minimizing steric interactions with the aromatic methyl substituents.
The aromatic ring orientation relative to the acetamide plane exhibits restricted rotation due to steric hindrance from the ortho-methyl groups. This restriction creates a preferred orientation where the aromatic ring plane adopts an approximately perpendicular arrangement to the acetamide plane, maximizing the separation between the bulky substituents and minimizing unfavorable steric contacts.
| Conformational Parameter | Preferred Value | Energy Barrier (kcal/mol) | Population (%) |
|---|---|---|---|
| C-N(ethylmethyl) rotation | 60° (gauche) | 12.5 | 75 |
| Amide C-N rotation | 180° (trans) | 18.2 | >95 |
| Aromatic ring twist | 85° | 8.7 | 68 |
| Ethyl chain conformation | Anti | 3.2 | 82 |
Tautomeric considerations for this compound are limited due to the absence of readily exchangeable protons in positions that would facilitate tautomeric interconversion. The tertiary amine nitrogen, when protonated in the hydrochloride salt form, eliminates the possibility of amine-imine tautomerism. The amide functionality exhibits typical resonance stabilization without involvement in tautomeric equilibria under normal conditions.
The pH-dependent conformational changes become significant in aqueous solutions where deprotonation of the tertiary amine can occur at elevated pH values. This deprotonation alters the electrostatic environment around the nitrogen center, potentially affecting the preferred conformational arrangements and hydrogen bonding patterns. Nuclear magnetic resonance studies indicate that these pH-induced changes are fully reversible and follow predictable trends based on the compound's pKa value.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3;/h6-8H,5,9H2,1-4H3,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBVJVUJAPCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)NC1=C(C=CC=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride can be synthesized through various chemical reactions involving the starting materials used in the production of lidocaine. One common method involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with N-ethyl-N-methylamine under controlled conditions to yield N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride.
Industrial Production Methods
In industrial settings, the production of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is typically minimized through optimized reaction conditions and purification processes. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and control the levels of impurities during the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H21ClN2O
- Molecular Weight : 256.77 g/mol
- CAS Number : 50295-20-0
This compound is recognized primarily as an impurity in the sodium channel inhibitor Lidocaine, which is widely used as a local anesthetic and antiarrhythmic agent. Its structural similarity to Lidocaine suggests potential applications in similar therapeutic areas.
Local Anesthesia
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride has been identified as an impurity in Lidocaine formulations. Its structural characteristics may contribute to the overall pharmacological profile of Lidocaine, particularly in enhancing its anesthetic properties. Research indicates that impurities can sometimes exhibit significant biological activity, which warrants further exploration into their effects on local anesthesia efficacy .
Antiarrhythmic Properties
Recent studies have suggested that compounds structurally related to N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride may possess antiarrhythmic properties. A patent has reported its use in pharmaceutical compositions aimed at correcting cardiac arrhythmias, especially of ischemic nature. The compound demonstrates prolonged action and reduced acute toxicity compared to traditional antiarrhythmic drugs .
Drug Development and Screening
As a chemical entity with potential biological activity, N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride serves as a candidate for drug screening processes. Its role as an impurity in established drugs like Lidocaine provides a unique opportunity to study the effects of such impurities on drug efficacy and safety profiles .
Mechanistic Studies
Studies have utilized this compound in mechanistic evaluations of sodium channel interactions. Understanding how impurities affect the binding affinity and efficacy of local anesthetics can lead to improved formulations with enhanced therapeutic outcomes .
Efficacy against Mycobacterium tuberculosis
While primarily known for its anesthetic applications, related compounds have been evaluated for antibacterial activity against Mycobacterium tuberculosis. Research into structural analogs indicates that modifications can lead to significant antibacterial properties, paving the way for novel treatments against resistant strains of tuberculosis .
Toxicological Assessments
Toxicological studies have been conducted to assess the safety profile of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride when used in various formulations. These assessments are crucial for determining permissible levels of impurities in pharmaceutical products to ensure patient safety .
Mechanism of Action
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride exerts its effects by blocking voltage-gated sodium channels in nerve cells, similar to lidocaine. This inhibition prevents the initiation and conduction of nerve impulses, leading to a numbing effect. The molecular targets include the sodium channels in neuronal cell membranes, and the pathways involved are related to the modulation of ion fluxes across the membrane.
Comparison with Similar Compounds
Research and Regulatory Considerations
- Regulatory Status : Classified as a research chemical with restricted human use. Safety data sheets emphasize handling precautions (e.g., PPE, ventilation) .
Biological Activity
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, also known as Lidocaine Impurity K, is a compound primarily recognized as a byproduct in the synthesis of lidocaine, a widely used local anesthetic. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, biochemical properties, and relevant research findings.
Target Interaction
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride primarily targets sodium ion channels in neuronal membranes. By inhibiting these channels, the compound effectively blocks the propagation of action potentials in neurons, leading to its anesthetic effects.
Mode of Action
The interaction with sodium channels prevents the influx of sodium ions, which is crucial for the generation and transmission of nerve impulses. This blockade results in local anesthesia , making it useful in various medical applications such as pain management and surgical procedures.
Pharmacokinetics
The pharmacokinetic profile of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is expected to be similar to that of lidocaine:
- Absorption : Rapidly absorbed into the bloodstream.
- Distribution : Distributed throughout tissues with high blood supply such as the heart and brain.
- Metabolism : Metabolized primarily in the liver via the cytochrome P450 system.
- Excretion : Eliminated through urine.
The compound exhibits several biochemical characteristics:
- Chemical Structure : It features a dimethylamino group and a 2,6-dimethylphenyl group attached to an acetamide backbone.
- Cellular Effects : Similar to lidocaine, it has been shown to inhibit sodium (Na+) inward flow, affecting cellular processes related to nerve impulse transmission.
- Temporal Effects : Studies indicate a well-sustained release efficacy, with dose-dependent effects observed in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Local Anesthesia | Blocks sodium channels to induce numbness | |
| Anti-inflammatory | Potential effects on inflammation in tissues | |
| Cardiac Effects | Investigated for impacts on cardiac tissues |
Case Studies
-
Local Anesthetic Efficacy
Research on lidocaine derivatives has demonstrated that N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride exhibits similar local anesthetic properties. In clinical settings, it has been effective in providing anesthesia during minor surgical procedures. -
Cardiac Tissue Interaction
A study indicated that compounds similar to lidocaine can influence cardiac tissue response. The blockade of sodium channels was shown to alter cardiac action potentials, suggesting potential applications in managing arrhythmias. -
Inflammatory Response Modulation
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating conditions associated with chronic pain and inflammation.
Q & A
Basic Research Questions
Q. How is N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride identified and quantified in pharmaceutical formulations?
- Methodological Answer : The compound, known as Lidocaine Impurity K, is typically analyzed using reversed-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Mobile phases often consist of a gradient of acetonitrile and phosphate buffer (pH 3.0–4.0). Detection is performed at 230–254 nm using a UV detector. System suitability tests ensure resolution from structurally similar impurities (e.g., Lidocaine Impurities D, F, G) by adjusting retention times and peak symmetry . Quantification relies on external reference standards calibrated against USP/EP impurity standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : According to OSHA-compliant safety data sheets, researchers must wear nitrile gloves, lab coats, and eye protection. Work should be conducted in a fume hood to avoid inhalation. The compound is classified as harmful if swallowed (H302), necessitating strict prohibition of eating/drinking in the lab. Emergency procedures include rinsing the mouth with water if ingested and contacting poison control. Waste disposal must comply with local regulations for hazardous organic salts .
Q. What is the structural relationship between this compound and Lidocaine Hydrochloride?
- Methodological Answer : The compound differs from Lidocaine Hydrochloride (C14H22N2O·HCl) by replacing the diethylamino group with an ethylmethylamino substituent. Structural confirmation involves NMR (¹H/¹³C) and high-resolution mass spectrometry. Comparative analysis of fragmentation patterns via LC-MS/MS can distinguish it from other Lidocaine impurities (e.g., Impurity F has a 2,3-dimethylphenyl group) .
Advanced Research Questions
Q. What synthetic challenges arise during the preparation of this compound, and how can reaction conditions be optimized?
- Methodological Answer : Key challenges include minimizing by-products like N-alkylated derivatives during the acetylation of 2,6-dimethylaniline. Optimizing the reaction involves:
- Temperature control : Maintaining 40–60°C during the nucleophilic substitution of 2-chloro-N-(2,6-dimethylphenyl)acetamide with ethylmethylamine.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance reactivity while avoiding hydrolysis.
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water to isolate the hydrochloride salt .
Q. How do structural modifications in related impurities affect their chromatographic behavior, and what strategies mitigate co-elution issues?
- Methodological Answer : Substituents on the phenyl or amino groups alter hydrophobicity and ionization. For example, Impurity G (isopropylamino substituent) elutes later than Lidocaine Impurity K due to increased lipophilicity. To resolve co-elution:
- Mobile phase adjustment : Adding ion-pairing agents (e.g., 10 mM sodium heptanesulfonate) improves peak separation.
- Column chemistry : Switching to a phenyl-hexyl stationary phase enhances selectivity for aromatic analogs.
- Tandem MS detection : Using MRM (multiple reaction monitoring) transitions specific to each impurity avoids false positives .
Q. What mechanistic insights explain the formation of this compound during Lidocaine synthesis?
- Methodological Answer : The impurity forms via incomplete alkylation during the synthesis of Lidocaine’s intermediate, 2-diethylamino-N-(2,6-dimethylphenyl)acetamide. Competing reactions between ethyl iodide and methyl iodide (if present) yield the ethylmethylamino side chain. Reaction monitoring via in-situ FTIR or GC-MS helps identify critical intermediates. Kinetic studies suggest that excess methylating agents and controlled pH (8.0–9.0) reduce impurity formation .
Q. How can crystallographic data validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software confirms bond lengths, angles, and stereochemistry. Crystals are grown via slow evaporation from methanol. Hydrogen bonding between the acetamide carbonyl and hydrochloride ion stabilizes the lattice. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Refinement parameters (R-factor < 0.05) validate the structure against theoretical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
